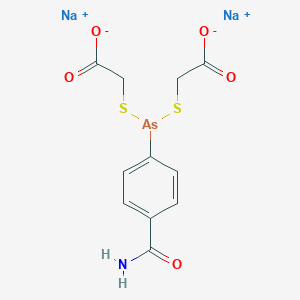

Thiacetarsamide sodium

Description

Properties

IUPAC Name |

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRWJSAOLNNBNI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10AsNNa2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932291 | |

| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-85-8, 14433-82-0 | |

| Record name | Thiacetarsamide sodium [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIACETARSAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

thiacetarsamide sodium chemical structure and properties

Thiacetarsamide sodium, an organoarsenic compound, has historically been a significant chemotherapeutic agent, particularly in veterinary medicine for the treatment of parasitic infections. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the disodium salt of S,S'-diester of p-carbamoylphenylarsinodithious acid with mercaptoacetic acid. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14433-82-0, 7681-85-8[1][2] |

| IUPAC Name | disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate[1][2] |

| Molecular Formula | C₁₁H₁₀AsNNa₂O₅S₂[1][2] |

| SMILES | C1=CC(=CC=C1C(=O)N)--INVALID-LINK--SCC(=O)[O-].[Na+].[Na+][1][2] |

| InChI | InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2[1][2] |

| InChI Key | AXRWJSAOLNNBNI-UHFFFAOYSA-L[1][2] |

| Synonyms | Arsenamide Sodium, Caparsolate, Sodium Thiacetarsamide[1][2] |

Diagram 1: Chemical Structure of this compound

References

A-Technical-Guide-to-the-Mechanism-of-Action-of-Arsenical-Anthelmintics

For-distribution-among-researchers-scientists-and-drug-development-professionals

Abstract

Arsenical compounds, historically significant in the chemotherapeutic arsenal against helminth infections, exert their anthelmintic effects primarily through the disruption of critical metabolic pathways within the parasite. This technical guide delineates the core mechanisms of action, focusing on the molecular interactions and downstream cellular consequences. The primary mode of action involves the potent and irreversible inhibition of essential sulfhydryl-containing enzymes, leading to metabolic collapse and oxidative stress. This document provides a detailed overview of the targeted enzymatic pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key mechanisms through signaling and workflow diagrams.

1.-Introduction

Historically, organic arsenicals such as thiacetarsamide and melarsomine were mainstays in the treatment of filarial infections, most notably heartworm disease (Dirofilaria immitis) in canines.[1][2][3] Although their use has been largely superseded by drugs with wider safety margins, the study of their mechanism provides valuable insights into parasite biochemistry and informs the development of novel antiparasitic agents. The selective toxicity of arsenicals is rooted in their high affinity for sulfhydryl (-SH) groups, which are abundant in the active sites of many critical parasite enzymes.[4][5]

2.-Core-Mechanism-of-Action:-Enzyme-Inhibition

The primary mechanism of action for trivalent arsenical anthelmintics is the covalent inactivation of enzymes containing sulfhydryl groups, particularly those with vicinal (adjacent) thiol moieties.[4][6]

2.1.-Interaction-with-Sulfhydryl-Groups

Trivalent arsenic (As³⁺) has a high affinity for and reacts with the sulfhydryl groups of cysteine residues within proteins. This interaction forms a stable bidentate ring structure with adjacent thiol groups, effectively cross-linking the protein and altering its conformation.[6] This conformational change leads to the irreversible inhibition of the enzyme's catalytic activity.[5]

Figure 1: Arsenical binding to sulfhydryl groups.

2.2.-Disruption-of-Glycolysis

A major consequence of this enzymatic inhibition is the severe disruption of the parasite's energy metabolism. Helminths are heavily reliant on glycolysis for ATP production. Several key glycolytic enzymes contain critical sulfhydryl groups and are primary targets for arsenicals.[1][7]

-

Pyruvate Dehydrogenase (PDH) Complex: This multi-enzyme complex, crucial for converting pyruvate to acetyl-CoA, is highly sensitive to inhibition by trivalent arsenicals.[6][7] The lipoic acid cofactor within the PDH complex contains a dithiol group that is a prime target for arsenic binding.[8] Inhibition of PDH blocks the entry of glycolytic products into the citric acid cycle, leading to a rapid depletion of cellular ATP.[4][5]

-

α-Ketoglutarate Dehydrogenase: Another key enzyme in the citric acid cycle that is also susceptible to inhibition by arsenicals.[1][7]

-

Other Glycolytic Enzymes: While PDH is a primary target, other enzymes in the glycolytic pathway with reactive cysteine residues can also be inhibited, further crippling the parasite's ability to generate energy.[1][9]

2.3.-Perturbation-of-the-Redox-System

Arsenicals also disrupt the parasite's antioxidant defense system.[1]

-

Trypanothione Reductase and Glutathione Reductase: In some parasites, enzymes like trypanothione reductase and glutathione reductase are vital for maintaining a reduced intracellular environment and protecting against oxidative stress.[10] These enzymes are sulfhydryl-dependent and are inhibited by arsenicals.[1] Inactivation of these reductases leads to an accumulation of reactive oxygen species (ROS), causing widespread damage to cellular components and contributing to parasite death.

3.-Quantitative-Data-on-Enzyme-Inhibition

The inhibitory potency of arsenicals can be quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for anthelmintics against purified helminth enzymes are sparsely reported in readily available literature, studies on mammalian and other parasite systems provide a strong indication of their potency.

| Enzyme Complex | Arsenical Compound | Reported IC₅₀ (30 min) | System Studied | Reference |

| Pyruvate Dehydrogenase (PDH) | Monomethylarsenite (MMAᴵᴵᴵ) | 0.092 µM | Purified Bovine Heart | [6] |

| Pyruvate Dehydrogenase (PDH) | Arsenite | 9.39 µM | Purified Bovine Heart | [6] |

| α-Ketoglutarate Dehydrogenase (KGDH) | Monomethylarsenite (MMAᴵᴵᴵ) | Not specified, but highly sensitive | Purified Bovine Heart | [6] |

Note: Data is derived from studies on bovine enzymes, which serve as a model for the highly conserved nature of these metabolic complexes. The high sensitivity, particularly of the methylated metabolite MMAᴵᴵᴵ, underscores the potent inhibitory nature of trivalent arsenicals.

4.-Experimental-Protocols

4.1.-Protocol:-Enzyme-Inhibition-Assay-for-Pyruvate-Dehydrogenase

This protocol outlines a general method for assessing the inhibitory effect of an arsenical compound on the activity of the Pyruvate Dehydrogenase (PDH) complex.

Objective: To determine the IC₅₀ of an arsenical compound against the PDH complex.

Materials:

-

Purified PDH enzyme complex (e.g., from bovine heart or a relevant parasite species).

-

Arsenical compound stock solution (e.g., melarsomine, dissolved in a suitable solvent).

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM MgCl₂.

-

Substrates: Pyruvate, Coenzyme A (CoA), NAD⁺.

-

Thiamine pyrophosphate (TPP).

-

Microplate reader capable of measuring absorbance at 340 nm.

-

96-well UV-transparent microplates.

Methodology:

-

Enzyme Preparation: Reconstitute and dilute the purified PDH complex in cold assay buffer to a working concentration. Keep on ice.

-

Inhibitor Preparation: Prepare a serial dilution of the arsenical compound in the assay buffer. Include a vehicle control (buffer with solvent only).

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the assay buffer. b. Add 10 µL of the arsenical compound dilution (or vehicle control). c. Add 20 µL of a substrate mix containing pyruvate, CoA, and TPP. d. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme. e. To initiate the reaction, add 20 µL of NAD⁺ solution.

-

Data-Acquisition: a. Immediately place the plate in the microplate reader. b. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.

-

Data-Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. b. Normalize the velocities to the vehicle control (defined as 100% activity). c. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for PDH enzyme inhibition assay.

5.-Conclusion

The anthelmintic activity of arsenical compounds is unequivocally linked to their ability to inhibit vital sulfhydryl-containing enzymes in parasites. By targeting fundamental metabolic processes like glycolysis and antioxidant defense, these drugs induce a catastrophic failure of cellular homeostasis, leading to parasite death. The high affinity of trivalent arsenicals for vicinal thiol groups, particularly within the active sites of enzymes like pyruvate dehydrogenase, forms the biochemical basis of their potent, albeit toxic, therapeutic effect. While their clinical application is limited today, the principles of their mechanism of action remain a cornerstone of anthelmintic research, highlighting critical metabolic vulnerabilities that can be exploited for future drug development.

References

- 1. Thiacetarsamide sodium | 14433-82-0 | Benchchem [benchchem.com]

- 2. Melarsomine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Host Glycolysis as a Strategy for Antimalarial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Historical and Technical Review of Thiacetarsamide in Veterinary Medicine

An in-depth guide for researchers, scientists, and drug development professionals on the historical use, efficacy, and toxicity of the arsenical adulticide for canine heartworm disease.

Thiacetarsamide sodium, an arsenical compound, was the primary treatment for adult Dirofilaria immitis infections in dogs for several decades.[1] Its use, while revolutionary for its time, was accompanied by a significant risk of toxicity, which ultimately led to its replacement by newer, safer drugs like melarsomine dihydrochloride.[2][3] This technical guide provides a comprehensive overview of the historical use of thiacetarsamide, detailing its efficacy, dosage regimens, associated toxicities, and the experimental protocols used to evaluate this critical, yet hazardous, veterinary therapeutic.

Efficacy of Thiacetarsamide

The effectiveness of thiacetarsamide was variable and influenced by several factors, including the age and sex of the heartworms.[1] The drug was generally more effective against male worms than female worms.[1][4]

Quantitative Efficacy Data

The following tables summarize the efficacy of thiacetarsamide as reported in various studies.

Table 1: Efficacy of Thiacetarsamide Against D. immitis in Experimentally Infected Dogs

| Age of Worms at Treatment | Mean No. of Male Worms Recovered (Treated) | Mean No. of Male Worms Recovered (Control) | Efficacy Against Males | Mean No. of Female Worms Recovered (Treated) | Mean No. of Female Worms Recovered (Control) | Efficacy Against Females |

| 2 months | 0.2 | 16.8 | 98.8% | 0.2 | 18.0 | 98.9% |

| 4 months | 14.6 | 20.8 | 29.8% | 19.4 | 19.8 | 2.0% |

| 6 months | 0.2 | 17.8 | 98.9% | 14.8 | 20.4 | 27.5% |

| 12 months | 0 | 18.2 | 100% | 16.4 | 19.6 | 16.3% |

| 24 months | 0 | 17.4 | 100% | 8.2* | 19.8 | 58.6% |

*Value is significantly lower than corresponding control value.[1]

Table 2: Efficacy of Thiacetarsamide in Naturally Infected Dogs

| Study | Number of Dogs Treated | Percentage of Dogs Cleared of Heartworms |

| Rawlings et al. (Low Worm Burden) | 8 | 50% |

| Rawlings et al. (High Worm Burden) | 9 | 33.3% |

| Study on Prognostic Indicators | 36 | 72% |

Dosing and Administration

The standard dosage regimen for thiacetarsamide was 2.2 mg/kg (0.1 ml/lb of the commercial preparation) administered intravenously twice a day for two consecutive days.[1]

Toxicity and Adverse Effects

Thiacetarsamide was known for its potential toxicity, primarily affecting the liver and kidneys.[2][5] Post-treatment complications, often due to the death of the adult worms, were also a significant concern.[6]

Quantitative Toxicity Data

Table 3: Complications Following Thiacetarsamide Therapy in 416 Dogs

| Complication | Percentage of Dogs Affected |

| Any Complication | 26.2% |

| Increased Lung Sounds | Most Common |

| Fever | Second Most Common |

| Coughing | Third Most Common |

Complications were most frequently observed 5 to 9 days after treatment.[6]

Table 4: Pharmacokinetic Parameters of Thiacetarsamide in Healthy Dogs

| Parameter | Mean Value | Range |

| Elimination Half-Life | 43 minutes | 20.5 - 83.4 minutes |

| Clearance Rate | 200 ml/kg/min | 80.0 - 350.0 ml/kg/min |

Experimental Protocols

The evaluation of thiacetarsamide involved both experimentally and naturally infected dogs.

Key Experimental Methodologies

-

Animal Models: Studies utilized both purpose-bred dogs experimentally infected with a known number of D. immitis larvae and client-owned dogs with naturally acquired infections.[1][3][7]

-

Drug Administration: Thiacetarsamide was administered intravenously in the cephalic vein at a dose of 2.2 mg/kg twice daily for two days.[1]

-

Efficacy Assessment:

-

Necropsy: In experimental studies, dogs were euthanized at a predetermined time after treatment, and the heart and lungs were examined to count the number of live and dead worms.[1][7]

-

Antigen Testing: In clinical settings, the absence of circulating heartworm antigen at a specific time point post-treatment (e.g., 12 weeks) was used to determine treatment success.[7]

-

-

Toxicity Assessment:

-

Clinical Monitoring: Dogs were observed for adverse reactions such as depression, anorexia, nausea, and vomiting during and after treatment.[8]

-

Biochemical Analysis: Blood samples were collected before and after treatment to measure serum levels of liver enzymes (SGPT, SGOT) and indicators of kidney function.[5][7]

-

Pharmacokinetic Studies: Blood arsenic concentrations were measured at various time points after drug administration to determine the drug's half-life and clearance.[7][9]

-

Visualizing Historical Thiacetarsamide Use and Effects

The following diagrams illustrate the historical workflow for thiacetarsamide treatment and its physiological impact.

Caption: A logical workflow for the historical diagnosis and treatment of canine heartworm disease using thiacetarsamide.

Caption: The direct and indirect toxic effects of thiacetarsamide treatment in dogs.

Conclusion

Thiacetarsamide was a cornerstone of canine heartworm treatment for many years, providing a means to eliminate adult worms in infected dogs. However, its narrow therapeutic index and the potential for severe, life-threatening complications necessitated careful patient selection and monitoring.[2][6] The data and protocols from the era of thiacetarsamide use not only highlight the challenges of treating this complex disease but also provide a valuable historical context for the development of safer and more effective adulticidal drugs.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiacetarsamide in dogs with Dirofilaria immitis: influence of decreased liver function on drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The toxic effects of this compound in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complications following this compound therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Thiacetarsamide in dogs: disposition kinetics and correlations with selected indocyanine green kinetic values - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Thiacetarsamide Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of thiacetarsamide sodium, an organoarsenic compound historically used as a veterinary anthelmintic, particularly for the treatment of heartworm in dogs. The synthesis is a multi-step process involving the formation of a key arsanilic acid precursor, its functional group modification, reduction of the arsenic center, and final condensation with a thiol-containing reagent. This document outlines the primary synthetic pathways, identifies key precursors, and presents available quantitative data and experimental insights.

Core Synthesis Pathway Overview

The most documented synthetic route to this compound begins with the arsenation of aniline, followed by modification of the amino group, reduction of the pentavalent arsenic, and a final condensation step. The overall process can be summarized into three main stages:

-

Synthesis of p-Arsanilic Acid: The foundational precursor is created through the electrophilic aromatic substitution of aniline with arsenic acid, a process known as the Béchamp reaction.

-

Formation of 4-Carbamoylphenylarsonic Acid: The amino group of p-arsanilic acid is converted to a carbamoyl group.

-

Synthesis of Thiacetarsamide and its Sodium Salt: This involves the reduction of the pentavalent 4-carbamoylphenylarsonic acid to a trivalent arsenic intermediate, followed by condensation with two equivalents of mercaptoacetic acid (thioglycolic acid) to form thiacetarsamide. The final step is the formation of the disodium salt.

Stage 1: Synthesis of p-Arsanilic Acid via the Béchamp Reaction

The initial step in the synthesis is the production of p-arsanilic acid from aniline and arsenic acid.

Reaction: Aniline + Arsenic Acid → p-Arsanilic Acid

Experimental Protocol: The Béchamp reaction for producing p-arsanilic acid is a well-established but challenging method. A notable protocol is detailed in Organic Syntheses.

-

Reactants: Aniline and arsenic acid.

-

Conditions: The reaction is typically carried out by heating the reactants at temperatures ranging from 150–200°C.[1]

-

Challenges: A significant side reaction is the oxidation of aniline by arsenic acid, which can lead to the formation of deeply colored impurities and tarry byproducts, reducing the overall yield.[1]

-

Purification: The crude p-arsanilic acid is often purified by crystallization from an aqueous solution. The product can be precipitated from an alkaline solution by acidification.[1]

| Parameter | Value | Reference |

| Reactants | Aniline, Arsenic Acid | [1] |

| Temperature | 150–200°C | [1] |

| Yield | 10.9–14.5% | [1] |

| Key Challenges | Oxidation of aniline, formation of tarry materials | [1] |

Stage 2: Formation of 4-Carbamoylphenylarsonic Acid

This stage involves the conversion of the amino group of p-arsanilic acid into a carbamoyl group. One common method is the reaction with potassium cyanate followed by hydrolysis.

Reaction: p-Arsanilic Acid + Potassium Cyanate → Intermediate → 4-Carbamoylphenylarsonic Acid

Experimental Protocol: While a detailed, step-by-step industrial protocol is not readily available in the searched literature, the general transformation can be inferred from related reactions of N-derivatives of p-arsanilic acid. The process generally involves:

-

Reaction of p-arsanilic acid with a cyanating agent, such as potassium cyanate, under neutral or slightly acidic conditions to form a ureido derivative.

-

Subsequent hydrolysis of the intermediate to yield the final p-carbamoylphenylarsonic acid.

Stage 3: Synthesis of this compound

This final and critical stage involves two key chemical transformations: the reduction of the arsenic center and the condensation with mercaptoacetic acid.

3.1: Reduction of 4-Carbamoylphenylarsonic Acid

The pentavalent arsenic in 4-carbamoylphenylarsonic acid must be reduced to a trivalent state to facilitate the subsequent condensation. This trivalent intermediate is often referred to as p-arsenosobenzamide.

Reaction: 4-Carbamoylphenylarsonic Acid + Reducing Agent → p-Arsenosobenzamide

Experimental Protocol: Details on specific industrial reducing agents and conditions for this particular substrate are sparse in the available literature. However, common reducing agents for arsonic acids include sulfur dioxide or phosphorous acid. The reaction is carefully controlled to avoid over-reduction to the corresponding arsine.

3.2: Condensation with Mercaptoacetic Acid and Salt Formation

The trivalent arsenic intermediate, p-arsenosobenzamide, is then reacted with two equivalents of mercaptoacetic acid (thioglycolic acid) to form thiacetarsamide. The final step is the formation of the disodium salt by treatment with a sodium base.

Reaction: p-Arsenosobenzamide + 2 Mercaptoacetic Acid → Thiacetarsamide Thiacetarsamide + 2 NaOH → this compound

Experimental Protocol: The preparation of arsenamide (thiacetarsamide) is described by Gough and King (1930) and Maren (1946) through the condensation of p-arsenosobenzamide and thioglycolic acid.

-

Reactants: p-arsenosobenzamide and thioglycolic acid.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the thiol group of mercaptoacetic acid on the electrophilic trivalent arsenic center.

-

Salt Formation: The resulting thiacetarsamide is a diacid. The disodium salt is formed by reacting it with a stoichiometric amount of a sodium base, such as sodium hydroxide, in an aqueous solution to a pH of 7-8.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway of this compound.

Alternative Precursor Synthesis Routes

While the Béchamp reaction is a primary route to the aryl-arsenic bond, other methods exist, such as the Bart or Scheller reactions. These reactions utilize diazonium salt chemistry in the presence of sodium arsenite and a copper catalyst to form the aryl-arsenic bond.

Caption: Alternative synthesis of p-arsanilic acid.

Summary of Precursors

| Precursor | Chemical Name | Role in Synthesis |

| Aniline | Aminobenzene | Starting material for the aromatic ring |

| Arsenic Acid | H₃AsO₄ | Provides the arsenic moiety in the Béchamp reaction |

| p-Arsanilic Acid | 4-Aminophenylarsonic Acid | Key intermediate with the aryl-arsenic bond |

| Potassium Cyanate | KOCN | Reagent for converting the amino group to a carbamoyl group |

| 4-Carbamoylphenylarsonic Acid | - | The direct precursor to the trivalent arsenic intermediate |

| Mercaptoacetic Acid | Thioglycolic Acid | Provides the dithioacetate ligands for the final product |

Conclusion

The synthesis of this compound is a complex process that requires careful control over reaction conditions, particularly during the initial arsenation and the reduction of the arsenic center. The primary pathway relies on the Béchamp reaction to form the foundational p-arsanilic acid, which is then functionalized and condensed to yield the final product. While the overall synthetic route is established, the optimization of each step to ensure high yield and purity is critical for any potential industrial application. This guide provides a comprehensive overview based on available scientific literature to aid researchers and professionals in understanding the chemistry of this important organoarsenic compound.

References

Thiacetarsamide Sodium: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of thiacetarsamide sodium, an organoarsenic compound historically used in veterinary medicine as a potent adulticide against Dirofilaria immitis (heartworm) in canines. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, synthesis, mechanism of action, and relevant experimental data. The guide includes structured data tables, detailed experimental protocols, and visualizations of its biochemical pathway and synthesis workflow to facilitate a comprehensive understanding for scientific applications.

Chemical and Physical Properties

This compound is the sodium salt of S,S-diester of p-carbamoyldithiobenzenearsonous acid with mercaptoacetic acid. Its chemical identity and core properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₀AsNNa₂O₅S₂ | |

| Molecular Weight | 421.2 g/mol | |

| IUPAC Name | disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | |

| CAS Number | 14433-82-0 | |

| Synonyms | Arsenamide, Caparsolate, Sodium thiacetarsamide | |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)--INVALID-LINK--SCC(=O)[O-].[Na+].[Na+] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of the precursor 4-carbamoylphenylarsenic acid, commonly referred to as p-arsanilic acid. This is followed by reaction with a sulfur-containing reagent and subsequent neutralization.

Experimental Protocol: Synthesis of p-Arsanilic Acid (Precursor)

This protocol is adapted from the Béchamp reaction for the synthesis of p-arsanilic acid from aniline and arsenic acid.

Materials:

-

Aniline

-

Arsenic acid

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Bromophenol blue indicator solution (0.5%)

Procedure:

-

In a reaction flask equipped with a reflux condenser, mix aniline and arsenic acid.

-

Heat the mixture to 150-160°C. During the reaction, water and aniline vapors will distill off.

-

After the reaction is complete (typically several hours), pour the hot reaction mixture into water.

-

Add a solution of sodium hydroxide to the mixture to dissolve the product and separate it from unreacted aniline, which will form a separate layer.

-

Separate the aqueous alkaline layer containing the sodium salt of arsanilic acid.

-

To precipitate the free p-arsanilic acid, acidify the solution with concentrated hydrochloric acid until a faint yellow color is achieved with bromophenol blue indicator paper.

-

Allow the solution to stand overnight to complete crystallization.

-

Filter the crystals, wash with cold water, and air dry.

Experimental Protocol: Conversion to this compound

This conceptual protocol outlines the subsequent steps to form the final compound.

Materials:

-

p-Arsanilic acid

-

Thioacetic acid

-

Sodium hydroxide solution

Procedure:

-

The p-arsanilic acid precursor is reacted with thioacetic acid under controlled conditions.

-

The resulting dithioarsenical acid is then carefully neutralized with a sodium hydroxide solution.

-

It is critical to maintain the pH in the range of 8.5–9.0 during neutralization to prevent hydrolysis of the final product.

-

The final product, this compound, is then purified from the reaction mixture.

Experimental Protocol: Purification by Recrystallization

This general protocol can be applied to purify the final crystalline product.

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., hot ethanol)

-

Ice bath

Procedure:

-

Dissolve the crude solid in a minimum amount of the chosen hot solvent (e.g., ethanol) to form a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified compound should form.

-

To maximize yield, cool the solution further in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the crystals to remove residual solvent. The purity can be assessed by techniques such as melting point determination or chromatography.

Caption: Synthesis workflow for this compound.

Mechanism of Action

This compound exerts its anthelmintic effect by disrupting the metabolic processes of the parasite, particularly targeting glucose metabolism and energy production which are vital for its survival.

The primary mechanisms include:

-

Inhibition of Glycolysis: As an arsenical, thiacetarsamide interferes with key enzymes in the glycolytic pathway. It is known to inhibit sulfhydryl-containing enzymes. This includes the potential inhibition of critical enzymes such as Phosphofructokinase and the Pyruvate Dehydrogenase (PDH) complex . Inhibition of these enzymes halts the process of glycolysis, depriving the parasite of ATP.

-

ATP Production Interference: Arsenate, the pentavalent form of arsenic, can substitute for phosphate in the formation of ATP. This leads to the creation of an unstable ADP-arsenate molecule that readily hydrolyzes, a process known as arsenolysis. This uncouples oxidative phosphorylation and effectively stops the net production of ATP during glycolysis, leading to cellular death.

Caption: Inhibition of glycolysis by thiacetarsamide.

Efficacy and Pharmacokinetics

Clinical and experimental studies have provided quantitative data on the efficacy and pharmacokinetics of this compound in canines.

Efficacy Against Dirofilaria immitis

The effectiveness of thiacetarsamide can vary based on the age and sex of the worms.

| Treatment Time Post-Infection | Efficacy vs. Male Worms | Efficacy vs. Female Worms |

| ~2 months | Highly Effective | Highly Effective |

| ~4 months | Reduced Efficacy | No Activity |

| 6-12 months | Highly Effective | Minimal Reduction |

| 24 months | Highly Effective | ~76% Reduction |

Pharmacokinetic Parameters

Pharmacokinetic studies in canines following intravenous administration provide insight into the drug's distribution and elimination. The following data is from a study in healthy cats, which can provide a comparative reference.

| Parameter | Single Dose (Mean ± SD) | Multiple Doses (Mean ± SD) |

| Elimination Half-life (t½) | 130 minutes | Increased |

| Total Body Clearance | 28 ± 16.0 ml/min/kg | Decreased |

| Volume of Distribution (Vd) | 7.37 ± 4.36 L/kg | Decreased |

Toxicity

This compound has a narrow margin of safety, with potential for significant hepatic and renal toxicity. Monitoring for adverse effects during and after treatment is critical.

Common Toxic Effects:

-

Hepatotoxicity

-

Nephrotoxicity

-

Vomiting

-

Discoloration of urine

In cases of toxicity, treatment with dimercaprol (BAL) may be indicated.

Conclusion

This compound remains a compound of significant interest for its potent anthelmintic properties, despite its toxicity profile leading to its replacement by newer drugs in clinical practice. Its mechanism of action, involving the disruption of fundamental metabolic pathways, provides a valuable model for the study of antiparasitic drug development. The experimental protocols and data presented in this guide offer a foundational resource for researchers exploring organoarsenic compounds and their biological activities.

Disclaimer: this compound is not for human or veterinary use without appropriate regulatory approval. The information provided is for research and developmental purposes only. All experimental work should be conducted in accordance with laboratory safety protocols and ethical guidelines.

pharmacodynamics of trivalent arsenic compounds in parasites

An In-depth Technical Guide to the Pharmacodynamics of Trivalent Arsenic Compounds in Parasites

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trivalent arsenic compounds, particularly the organoarsenical melarsoprol, have historically been crucial in the treatment of parasitic diseases, most notably Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei. Despite their significant toxicity, their potent trypanocidal activity has made them indispensable, especially for the late, neurological stage of the disease. This guide provides a detailed examination of the pharmacodynamics of these compounds, focusing on their mechanisms of action, cellular uptake, metabolism, and the molecular basis of parasite resistance. It is intended to serve as a comprehensive resource, incorporating quantitative efficacy data, detailed experimental protocols, and visualizations of key biochemical pathways to support ongoing research and drug development efforts in parasitology.

Core Mechanism of Action

Trivalent arsenicals function as prodrugs and exert their cytotoxic effects by targeting critical parasite-specific metabolic pathways. Their primary mode of action is the disruption of the unique thiol metabolism found in trypanosomatids, which relies on trypanothione rather than glutathione, the primary thiol in mammalian cells.

The most well-studied trivalent arsenical is melarsoprol. Its mechanism unfolds in several steps:

-

Uptake: Melarsoprol is taken up by the parasite.

-

Metabolic Activation: Inside the parasite, melarsoprol, which is a complex of melarsen oxide and dimercaprol, is metabolized to release its active form, melarsen oxide (Mel Ox).[1][2]

-

Adduct Formation: Melarsen oxide, a trivalent arsenical, rapidly and covalently binds to the dithiol form of trypanothione (T(SH)₂). This reaction forms a stable and toxic adduct known as Mel T.[2][3]

-

Enzyme Inhibition: Mel T acts as a potent competitive inhibitor of trypanothione reductase (TR), an essential enzyme that is unique to these parasites and absent in their mammalian hosts.[3][4] TR is responsible for maintaining the reduced pool of trypanothione, which is critical for defending the parasite against oxidative stress and detoxifying harmful substances.

-

Cellular Disruption: The inhibition of TR leads to an accumulation of oxidized trypanothione and a breakdown of the parasite's antioxidant defense system. This results in severe oxidative stress, disruption of cellular redox balance, and ultimately, rapid cell death.[2]

Beyond the inhibition of trypanothione reductase, trivalent arsenicals are known to be highly reactive with sulfhydryl (thiol) groups in various proteins. This broader reactivity contributes to their cytotoxicity by disrupting the function of essential enzymes involved in glycolysis and energy production, such as pyruvate kinase.[2]

Below is a diagram illustrating the primary mechanism of action of melarsoprol.

Uptake and Metabolism

The entry of trivalent arsenicals into parasites is a critical first step for their activity and is mediated by specific transporters.

-

In Trypanosoma brucei : The primary route of uptake for melaminophenyl arsenicals like melarsen oxide is the P2 adenosine/adenine transporter, encoded by the TbAT1 gene.[3] This transporter's primary physiological function is purine salvage, but it is also exploited by the arsenical for entry.

-

In Leishmania and other organisms : Aquaglyceroporins (AQPs) serve as channels for the transport of trivalent arsenicals (arsenites) across the cell membrane. This is a common mechanism for arsenic uptake in a wide range of organisms.

Once inside the cell, the metabolism of these compounds is key to their function and detoxification. While melarsoprol is activated to melarsen oxide, other detoxification pathways exist within parasites. The primary defense involves the conjugation of arsenicals with thiols, like trypanothione, which not only forms inhibitory adducts (Mel T) but can also sequester the drug, representing a form of detoxification.

Parasite Resistance Mechanisms

Resistance to trivalent arsenicals is a significant clinical challenge and has been documented since the 1970s. The primary mechanisms of resistance are:

-

Impaired Drug Uptake: The most common mechanism is the downregulation or mutation of transporters responsible for drug influx. Point mutations or the complete loss of the P2 transporter (TbAT1) significantly reduces the parasite's ability to take up melaminophenyl arsenicals, leading to high levels of resistance.[1]

-

Enhanced Drug Efflux: While less characterized for arsenicals compared to other drugs, increased activity of efflux pumps can contribute to resistance by actively removing the compound from the parasite's cytoplasm.

-

Alterations in Target Metabolism: Increased levels of intracellular thiols, particularly trypanothione, can effectively sequester the active drug, preventing it from reaching its target, trypanothione reductase. Overexpression of enzymes involved in the trypanothione biosynthetic pathway can contribute to this resistance phenotype.

The diagram below outlines a typical experimental workflow used to investigate and characterize drug resistance in parasites.

Quantitative Data on Efficacy

The efficacy of trivalent arsenicals is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit parasite growth by 50% in vitro. These values can vary based on the parasite species, strain, and specific assay conditions.

Table 1: In Vitro Efficacy (IC₅₀) of Trivalent Arsenicals against Trypanosoma spp.

| Compound | Parasite | Strain | IC₅₀ Value (nM) | Reference(s) |

| Melarsoprol | T. b. brucei | GVR35/C1.9 | ~20-40 nM | [5] |

| Melarsoprol | T. b. rhodesiense | STIB900 (Resistant) | Varies | [6] |

| Melarsoprol | T. b. rhodesiense | STIB901 (Wild-Type) | Varies | [6] |

| Melarsen Oxide | T. brucei | - | Low micromolar | [7] |

| Melarsomine | T. equiperdum | IVM-t1 | ~1.5 nM | [8] |

Table 2: In Vitro Efficacy (IC₅₀) of Trivalent Arsenicals against Leishmania spp.

| Compound | Parasite | Stage | IC₅₀ Value (µM) | Reference(s) |

| Arsenic (III) | L. donovani | Promastigote | ~30 µg/mL (~400 µM) | [9] |

| Arsenic Nanoparticles | L. donovani | Promastigote | ~2.0 µM | [9] |

| Trivalent Antimony (SbIII) | L. infantum | Amastigote | Varies | [10] |

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducible assessment of drug efficacy and resistance.

Protocol 1: In Vitro Susceptibility Testing of Trypanosoma brucei

This protocol is adapted from standard Alamar Blue® or resazurin-based viability assays.[5][11]

-

Parasite Culture: Culture bloodstream form T. b. brucei in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Maintain parasites in logarithmic growth phase.

-

Assay Preparation: In a 96-well microtiter plate, add 100 µL of parasite suspension at a density of 2 x 10⁴ cells/mL to each well.

-

Drug Dilution: Prepare serial dilutions of the trivalent arsenical compound in HMI-9 medium. Add 100 µL of each drug concentration to the wells in triplicate. Include wells with no drug (negative control) and a reference drug.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add 20 µL of resazurin solution (e.g., Alamar Blue®) to each well and incubate for an additional 24 hours.

-

Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Trypanothione Reductase (TR) Inhibition Assay

This protocol describes a common spectrophotometric assay to measure the inhibition of TR.[12][13][14][15]

-

Reagents and Buffers:

-

Assay Buffer: 40-50 mM HEPES, 1 mM EDTA, pH 7.4-7.5.

-

Recombinant TR (from T. cruzi or L. infantum).

-

NADPH solution (e.g., 100-400 µM).

-

Oxidized Trypanothione (T(S)₂) solution (e.g., 150 µM).

-

DTNB (Ellman's reagent) solution (e.g., 200 µM), if using the DTNB-coupled method.

-

Inhibitor compound dissolved in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure (DTNB Method):

-

In a 96-well plate, add assay buffer, TR enzyme (e.g., 20-50 nM), T(S)₂, DTNB, and the inhibitor compound to a final volume of ~180 µL.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding 20 µL of NADPH solution.

-

Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader. The rate of absorbance increase is proportional to TR activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition by comparing the velocity of the inhibitor-treated reaction to the solvent control.

-

Calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration. For mechanism-of-action studies, determine the inhibition constant (Ki) by measuring reaction rates at various substrate and inhibitor concentrations.[16]

-

Protocol 3: Laboratory Selection of Arsenical-Resistant Parasites

This protocol outlines a general method for generating drug-resistant parasite lines in vitro.[17]

-

Initial Culture: Start a culture of the wild-type (drug-sensitive) parasite line in standard culture medium.

-

Initial Drug Exposure: Determine the IC₅₀ of the trivalent arsenical for the wild-type line. Begin exposing the parasites to the drug at a sub-lethal concentration (e.g., IC₂₀ to IC₅₀).

-

Stepwise Pressure Increase: Once the parasite population has recovered and is growing steadily, subculture the parasites into a fresh medium containing a slightly higher concentration of the drug (e.g., a 1.5 to 2-fold increase).

-

Iterative Selection: Repeat Step 3 iteratively, gradually increasing the drug concentration over several weeks or months. Monitor the population for viability at each step. The ability of the parasites to adapt and grow at progressively higher concentrations indicates the selection of resistant individuals.

-

Cloning and Stabilization: Once the parasites can tolerate a significantly higher drug concentration (e.g., >10-fold the original IC₅₀), clone the resistant population by limiting dilution to establish a clonal, stable resistant line.

-

Characterization: Confirm the resistance phenotype by re-determining the IC₅₀ and comparing it to the parental line. The resistant line can then be used for further molecular and biochemical analysis as outlined in the workflow diagram above.

Conclusion

Trivalent arsenic compounds, despite their toxicity, remain a subject of intense study due to their unique and potent activity against specific parasitic pathways. Their mechanism, centered on the inhibition of the parasite-specific trypanothione reductase, offers a clear rationale for their efficacy. However, the rise of drug resistance, primarily through impaired transporter function, highlights the parasite's ability to evolve and evade chemotherapy. A thorough understanding of these pharmacodynamic principles, supported by robust quantitative data and standardized experimental protocols, is paramount. This knowledge is not only crucial for optimizing the use of existing arsenicals but also for guiding the rational design of novel, safer, and more effective antiparasitic agents that can overcome existing resistance mechanisms.

References

- 1. The Melaminophenyl Arsenicals Melarsoprol and Melarsen Oxide Interfere with Thiamine Metabolism in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Melarsoprol - Wikipedia [en.wikipedia.org]

- 5. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 562493 - Ratio of IC50 for melasoprol-resistant Trypanosoma brucei rhodesiense STIB900 to IC50 for wild-type Trypanosoma brucei rhodesiense STIB901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]

- 12. 3.6. Trypanosoma brucei Trypanothione Reductase (TbTR) Inhibition Assay [bio-protocol.org]

- 13. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]

- 14. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Laboratory Selection of Trypanosomatid Pathogens for Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of an Arsenical: A Technical Guide to the Discovery and Development of Caparsolate (Thiacetarsamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparsolate, the brand name for thiacetarsamide sodium, is an organic arsenical compound that held a significant position in veterinary medicine as the primary adulticide for treating canine heartworm disease (Dirofilaria immitis) for approximately four decades.[1] Its development marked a crucial step in combating a debilitating and often fatal parasitic infection. This guide provides a comprehensive technical overview of the discovery, development, experimental evaluation, and eventual decline of thiacetarsamide, offering insights into its pharmacology, efficacy, and the safety concerns that ultimately led to its replacement by newer, safer therapies.

Historical Context and Discovery

The use of arsenic in medicine has a long and complex history, dating back thousands of years in traditional Chinese medicine and gaining prominence in Western medicine in the 19th and early 20th centuries.[2][3] Inorganic arsenicals were among the first effective treatments for a variety of ailments, though their toxicity was a major limitation.[1] The synthesis of Atoxyl, the first organic arsenical drug, in 1859 by Antoine Béchamp, represented a significant advancement, as it was found to be less toxic than its inorganic counterparts.[1][2] This breakthrough paved the way for the development of other organoarsenic compounds for treating infectious diseases.

Thiacetarsamide emerged from this era of arsenical drug development and was introduced for the treatment of canine dirofilariasis. For many years, it was the only approved drug in the United States for eliminating adult heartworms.[4]

Chemical Properties and Synthesis

This compound is the disodium salt of p-bis(carboxymethylmercapto)arsinobenzamide. The synthesis is a multi-step process that involves creating an aryl-arsenic bond, followed by the conversion of an amino group to a carbamoyl group.[5] The final step introduces the sulfur-containing functional groups.[5] Industrial production requires careful optimization to ensure high yield and purity, with purification methods such as recrystallization and ion-exchange chromatography being employed to remove residual arsenic impurities.[5]

Mechanism of Action

The precise mechanism of action of trivalent arsenicals like thiacetarsamide against Dirofilaria immitis is not fully elucidated but is believed to involve the disruption of essential parasite enzyme systems.[6] Arsenicals are known to bind to sulfhydryl groups in proteins, which can inactivate enzymes crucial for cellular metabolism. One proposed mechanism is the interference with glucose uptake and metabolism in the parasite.[6] Another study suggests that arsenicals may inhibit glutathione reductase, an enzyme vital for protecting the parasite from oxidative damage.[6] This disruption of critical metabolic pathways ultimately leads to the death of the adult heartworms.

Pharmacokinetics and Metabolism

Thiacetarsamide is administered intravenously and exhibits a two-compartment open model of disposition in dogs.[7] The liver is the primary organ responsible for the metabolism and excretion of the drug.[8] Studies have shown a significant correlation between the half-life of thiacetarsamide and indocyanine green (ICG), a dye eliminated almost exclusively by the liver, highlighting the importance of hepatic function in drug clearance.[7][8] Impaired liver function can lead to slower clearance, which, while potentially increasing the drug's efficacy by exposing the worms to arsenic for a longer period, also significantly increases the risk of toxicity to the host.[8]

Efficacy Studies

The efficacy of thiacetarsamide has been evaluated in numerous studies, revealing variability based on the age and sex of the heartworms.

Table 1: Efficacy of Thiacetarsamide against Dirofilaria immitis in Experimentally Infected Dogs

| Worm Age at Treatment | Efficacy against Male Worms | Efficacy against Female Worms | Overall Efficacy | Reference |

| 52-53 days | High | High (single female found in 5 dogs) | Not explicitly stated, but high | [4] |

| 2 months | Not explicitly stated | Not explicitly stated | 99.7% | [9] |

| 109-110 days | Significant reduction | No activity | Minimal | [4] |

| 6 months | Significant reduction | Minimal reduction | Not explicitly stated | [4] |

| 7 months | Not explicitly stated | Not explicitly stated | Poorly effective | [10] |

| 12 months | Significant reduction | Minimal reduction | Not explicitly stated | [4] |

| 24 months | Not explicitly stated | 76% reduction | Not explicitly stated | [4] |

Toxicity and Safety Profile

The primary limitation of thiacetarsamide was its narrow margin of safety, with significant potential for toxicity, particularly hepatotoxicity and nephrotoxicity.[10][11]

Table 2: Documented Toxic Effects of Thiacetarsamide

| Species | Organ System | Clinical and Pathological Findings | Reference |

| Dog | Hepatic | Elevations in liver enzymes (ALT, AST, ALP), hyperbilirubinemia, jaundice, hepatocellular necrosis, intrahepatic cholestasis.[12][13] | [12][13] |

| Renal | Nephrotoxicity at recommended doses.[10][11] | [10][11] | |

| Pulmonary | Increased lung sounds, coughing, pulmonary thromboembolism from dead worms.[14][15] | [14][15] | |

| General | Fever, depression, anorexia, vomiting.[13][14] | [13][14] | |

| Dermatologic | Ulcerative dermatopathy (rare).[13] | [13] | |

| Cat | Pulmonary | Acute respiratory distress syndrome, fulminant pulmonary edema, death.[13] | [13] |

| Hepatic | Elevations in hepatic leakage enzymes, hepatocellular edema and hydropic degeneration. No evidence of cholestasis.[13] | [13] | |

| General | Profound depression, anorexia, nausea, vomiting, fever.[13] | [13] | |

| Neurologic | Nonsuppurative encephalitis (one case reported).[13] | [13] |

Experimental Protocols

Protocol for Efficacy Evaluation in Experimentally Infected Dogs

-

Animal Model: Purpose-bred beagles, housed in mosquito-proof facilities from birth to ensure they are heartworm-naïve.

-

Infection: Each dog is subcutaneously inoculated with a standardized number of infective third-stage larvae (L3) of Dirofilaria immitis.

-

Treatment Groups: Dogs are randomly assigned to a control (untreated) group and various treatment groups. Treatment timing is varied to assess efficacy against different developmental stages of the worms (e.g., 2, 4, 6, 12, or 24 months post-infection).

-

Drug Administration: Thiacetarsamide is administered intravenously at a standard dose, typically 2.2 mg/kg, twice a day for two consecutive days.

-

Monitoring: Animals are monitored for any adverse reactions during and after treatment.

-

Efficacy Assessment: At a predetermined time post-treatment, dogs are euthanized and necropsied. The heart and pulmonary arteries are examined, and all adult heartworms are collected, counted, and sexed to determine the percentage reduction in worm burden compared to the control group.

Protocol for Pharmacokinetic Studies in Cats

-

Animal Subjects: Healthy, normal cats.

-

Catheterization: Indwelling catheters are aseptically placed in the jugular and cephalic veins for blood sampling and drug administration, respectively.

-

Drug Administration: A single intravenous injection of thiacetarsamide (2.2 mg/kg) is given. For multiple-dose studies, this is repeated every 12 hours for a total of four doses.

-

Blood Sampling: Blood samples are collected at predetermined intervals after the first and fourth doses.

-

Arsenic Analysis: Total blood arsenic concentrations are determined using atomic absorption spectrophotometry.

-

Pharmacokinetic Modeling: The data are fitted to a pharmacokinetic model (e.g., a two-compartment open model) to calculate parameters such as elimination half-life and plasma clearance.

Visualizations

Caption: Experimental workflow for evaluating adulticide efficacy.

Caption: Factors influencing thiacetarsamide treatment outcome.

Clinical Application and Decline

The standard clinical protocol for thiacetarsamide involved intravenous administration twice daily for two days.[4] Due to its potential for causing severe adverse reactions, including fatal pulmonary thromboembolism from dying worms and acute liver toxicity, patient selection and post-treatment monitoring were critical.[14][15] Dogs treated with Caparsolate required strict exercise restriction for several weeks to minimize the risk of complications.[14]

The significant risks associated with thiacetarsamide, coupled with its less than 100% efficacy, particularly against female and immature worms, spurred the search for better alternatives.[4][10] The development of melarsomine dihydrochloride (Immiticide®), another arsenical but with a better safety profile and higher efficacy, marked the end of the thiacetarsamide era.[10][11] Melarsomine is administered via deep intramuscular injection, is effective against a wider range of worm developmental stages, and has a greater margin of safety, although it is not without its own risks.[6][10]

Conclusion

Caparsolate (thiacetarsamide) played a pivotal role in the management of canine heartworm disease for several decades, representing the first dedicated adulticidal therapy. Its development was a product of the broader exploration of arsenicals in medicine. However, its narrow therapeutic index, significant hepatotoxicity, and variable efficacy ultimately led to its replacement. The story of thiacetarsamide serves as a critical case study in drug development, illustrating the continuous drive for improved safety and efficacy in veterinary therapeutics. The transition from thiacetarsamide to melarsomine reflects a significant advancement in the ability to treat this serious and widespread canine disease.

References

- 1. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. This compound | 14433-82-0 | Benchchem [benchchem.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. Thiacetarsamide in dogs: disposition kinetics and correlations with selected indocyanine green kinetic values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiacetarsamide in dogs with Dirofilaria immitis: influence of decreased liver function on drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examination of the "susceptibility gap" in the treatment of canine heartworm infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. The toxic effects of this compound in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Complications following this compound therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of canine dirofilariasis: pulmonary thromboembolism caused by thiacetarsamide--microscopic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Thiacetarsamide Sodium in Historical Heartworm Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

For several decades, the arsenical compound thiacetarsamide sodium, commercially known as Caparsolate®, was the primary treatment for adult Dirofilaria immitis infections in canines.[1] As the sole approved adulticide for a significant period, it played a crucial role in managing canine heartworm disease, a potentially fatal condition.[2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, historical treatment protocols, efficacy, and toxicity. It is intended to serve as a resource for researchers and professionals in drug development by consolidating historical data and experimental methodologies.

Chemical Properties and Mechanism of Action

This compound is an organic arsenical compound.[3] Like other arsenicals, its therapeutic and toxic effects are attributed to the arsenic component.[4] The trivalent form of arsenic is generally more toxic than the pentavalent form.[5]

The precise mechanism of action of thiacetarsamide against D. immitis is not fully elucidated in the available literature but is believed to involve the disruption of essential enzymatic pathways within the parasite.[6] Arsenicals are known to bind to sulfhydryl groups in proteins, thereby inactivating key enzymes involved in cellular metabolism. This disruption of vital metabolic processes ultimately leads to the death of the adult heartworms.

Historical Treatment Protocols and Efficacy

The standard treatment regimen for this compound involved intravenous administration, typically requiring hospitalization to monitor for adverse effects.[1] A common protocol was the administration of 2.2 mg/kg of body weight twice daily for two consecutive days.[7]

The efficacy of thiacetarsamide was variable and influenced by several factors, including the age and sex of the heartworms.[2] Studies demonstrated that the drug was more effective against male worms than female worms.[2][8] Furthermore, its efficacy varied with the developmental stage of the worms, showing high effectiveness against 2-month-old worms (99.7%) but significantly less activity against worms at 4, 6, and 12 months of age.[2][7] This variability often meant that a single course of treatment did not eliminate all adult worms.[9] In one study, 28% of treated dogs remained infected with at least one live heartworm 30 days post-treatment.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and complications associated with this compound treatment.

Table 1: Efficacy of this compound Against D. immitis

| Worm Age | Efficacy (Worm Reduction) | Gender Susceptibility | Citation |

| 2 months | 99.7% | N/A | [7] |

| 4 months | Minimal | Male worms more susceptible | [2] |

| 6 months | Minimal reduction in female worms | Male worms more susceptible | [2] |

| 12 months | Minimal reduction in female worms | Male worms more susceptible | [2] |

| 24 months | 76% reduction in female worms | Male worms more susceptible | [2] |

| Adult (unspecified age) | ~72% cure rate (no live worms) | Male worms more susceptible | [10] |

Table 2: Complications Following this compound Therapy in 416 Dogs

| Complication | Percentage of Dogs | Notes | Citation |

| Any Complication | 26.2% | Complications were most frequent 5 to 9 days post-treatment. | [11] |

| Increased Lung Sounds | Most common complication | N/A | [11] |

| Fever | Second most common | N/A | [11] |

| Coughing | Third most common | N/A | [11] |

| Death or Euthanasia | 1.2% (5 of 416) | Due to complications from the therapy. | [11] |

| Pre-existing Pulmonary Thromboembolism or Heart Failure | 4.3% (18 of 416) | All 18 dogs in this category experienced complications. | [11] |

Experimental Protocols

Detailed methodologies from key historical studies are outlined below to provide a framework for understanding the evaluation of this compound.

Efficacy Study in Experimentally Infected Dogs

-

Objective: To determine the efficacy of thiacetarsamide against D. immitis at different stages of development.

-

Methodology:

-

Beagle dogs were experimentally infected with 75 third-stage D. immitis larvae.

-

Dogs were randomly assigned to treatment and control groups for different time points post-infection (2, 4, 6, 12, and 24 months).

-

The treatment group received this compound at a dose of 2.2 mg/kg intravenously, twice a day for two consecutive days.[7]

-

Control groups remained untreated.

-

At a predetermined time after treatment, all dogs were euthanized, and the number of live adult heartworms was counted at necropsy.

-

Efficacy was calculated by comparing the mean worm burden in the treated group to the control group.

-

Statistical analysis, such as a one-way analysis of variance, was used to determine significant differences between groups.[2]

-

Clinical Complications Study in Naturally Infected Dogs

-

Objective: To evaluate the complications following thiacetarsamide therapy in dogs with naturally occurring heartworm disease.

-

Methodology:

-

A cohort of 416 dogs with confirmed heartworm infection was enrolled.

-

Each dog received this compound according to the standard protocol.

-

Dogs were monitored daily for clinical signs of complications, including increased lung sounds, fever, and coughing, for up to 28 days post-treatment.[11]

-

The incidence and nature of complications were recorded.

-

Statistical analyses were performed to identify any correlations between complications and factors such as age, sex, and breed.[11]

-

Toxicity and Adverse Effects

This compound had a narrow margin of safety, with potential for significant toxicity.[12] The primary concerns were hepatotoxicity and nephrotoxicity.[1][12] Clinical signs of toxicity included depression and anorexia.[13]

A major complication of treatment was the development of pulmonary thromboembolism.[14] This occurred when dead and dying worms were carried into the pulmonary arteries, causing obstruction and inflammation.[14] The severity of thromboembolism was a significant concern and necessitated strict exercise restriction following treatment.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating adulticide efficacy.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for adulticide efficacy testing.

Conclusion

This compound was a cornerstone of heartworm treatment for many years, providing veterinarians with a tool to combat adult D. immitis infections. However, its use was hampered by a narrow therapeutic index, significant potential for toxicity, and variable efficacy. The development of safer and more effective adulticides, such as melarsomine dihydrochloride, ultimately led to the replacement of thiacetarsamide in clinical practice.[1][16] This historical perspective on thiacetarsamide provides valuable insights into the evolution of heartworm treatment and highlights the challenges and progress in the field of veterinary parasitology and drug development.

References

- 1. Heartworm disease – Overview, intervention, and industry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. The toxic effects of this compound in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inorganic Arsenical Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Overview of Arsenic Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Examination of the “susceptibility gap” in the treatment of canine heartworm infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiacetarsamide in dogs with Dirofilaria immitis: influence of decreased liver function on drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Complications following this compound therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Treatment of canine dirofilariasis: pulmonary thromboembolism caused by thiacetarsamide--microscopic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heartworm Disease in Dogs, Cats, and Ferrets - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]

- 16. dvm360.com [dvm360.com]

An In-depth Technical Guide to the Filaricidal Properties of Thiacetarsamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiacetarsamide sodium, an organic arsenical compound, has historically been a cornerstone in the treatment of canine heartworm disease caused by Dirofilaria immitis. Although largely superseded by newer, safer macrocyclic lactones and melarsomine dihydrochloride, a comprehensive understanding of its filaricidal properties remains crucial for the development of novel anthelmintics and for understanding mechanisms of arsenical toxicity in parasites. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its biochemical interactions and experimental workflows.

Mechanism of Filaricidal Action

This compound exerts its filaricidal effect through a multi-faceted disruption of the parasite's metabolic and defense pathways. As a trivalent arsenical, its primary mode of action involves the covalent inhibition of sulfhydryl-containing enzymes, which are critical for cellular function.[1]

Two primary pathways are targeted:

-

Interference with Glucose Metabolism: Filarial worms are heavily reliant on glycolysis for energy production.[1] this compound inhibits key enzymes in this pathway, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, by binding to their essential sulfhydryl groups.[1] This enzymatic inhibition disrupts the uptake and metabolism of glucose, leading to a critical reduction in adenosine triphosphate (ATP) production.[1] Furthermore, arsenicals can compete with phosphate in enzymatic reactions, leading to the formation of unstable arsenate esters that uncouple oxidative phosphorylation, further depleting the parasite's energy reserves.[1]

-

Disruption of the Antioxidant Defense System: this compound is a potent inhibitor of glutathione reductase in filarial worms.[1] This enzyme is vital for maintaining a reduced intracellular environment by regenerating reduced glutathione (GSH), a key antioxidant. Inhibition of glutathione reductase leaves the parasite vulnerable to oxidative stress from its own metabolic byproducts and host immune responses, ultimately leading to cellular damage and death.[1]

Quantitative Efficacy and Pharmacokinetics

The efficacy of this compound against Dirofilaria immitis is influenced by the age of the worms and their sex. The drug is metabolized by the liver, and its clearance from the body is relatively rapid.[2][3]

| Parameter | Value | Species | Reference |

| Efficacy Against Male Worms | Almost 100% (except at 109-110 days post-infection) | D. immitis in dogs | [4] |

| Efficacy Against Female Worms | Significantly less than against male worms | D. immitis in dogs | [4] |

| Efficacy Against 52-53 day old worms | Highly effective | D. immitis in dogs | [4] |

| Efficacy Against 109-110 day old worms | Minimal | D. immitis in dogs | [4] |

| Efficacy Against 2-year-old female worms | 76% reduction in burden | D. immitis in dogs | [4] |

| Pharmacokinetic Model | Two-compartment open model | Healthy dogs | [2] |

| Mean Elimination Half-life | 43 minutes (range: 20.5 - 83.4 minutes) | Healthy dogs | [2] |

| Mean Clearance Rate | 200 ml/kg/min (range: 80.0 - 350.0 ml/kg/min) | Healthy dogs | [2] |

Adverse Effects and Toxicity

The use of this compound is associated with a significant risk of adverse effects, primarily due to its narrow therapeutic index.

| Adverse Effect | Incidence/Observation | Species | Reference |

| Post-treatment Complications | 26.2% of 416 treated dogs experienced complications. | Dogs | [5] |

| Common Complications | Increased lung sounds, fever, coughing. | Dogs | [5] |

| Onset of Complications | Most frequently 5 to 9 days post-treatment. | Dogs | [5] |

| Mortality | 5 out of 109 dogs with complications died or were euthanized. | Dogs | [5] |

| Hepatotoxicity | Known to be hepatotoxic. | Dogs | |

| Nephrotoxicity | Can be nephrotoxic at the recommended dose. | Dogs | |

| Pulmonary Thromboembolism | A significant risk due to the death of adult worms in the pulmonary arteries. | Dogs |

Experimental Protocols

In Vivo Efficacy Evaluation in a Canine Model

This protocol outlines a general procedure for evaluating the adulticidal efficacy of a filaricidal compound like this compound in a canine model.

4.1.1. Animal Selection and Acclimatization:

-

Source healthy, heartworm-negative dogs (e.g., beagles) of a specified age and weight range.

-

Acclimatize the animals to the housing conditions for a minimum of two weeks before the start of the study.

-

Confirm heartworm-negative status using commercially available antigen and microfilaria tests.

4.1.2. Experimental Infection:

-

Infect dogs with a standardized number of third-stage Dirofilaria immitis larvae (L3) via subcutaneous injection.

-

The age of the infection at the time of treatment is a critical variable and should be defined in the study design (e.g., 2, 4, 6, 12, or 24 months post-infection).[4]

4.1.3. Treatment Administration:

-

Randomly assign infected dogs to a treatment group or a control group.

-

For the treatment group, administer this compound intravenously at a specified dose (e.g., 2.2 mg/kg) and schedule (e.g., twice daily for two days).

-

The control group should receive a placebo (e.g., sterile saline) on the same schedule.

4.1.4. Post-Treatment Monitoring and Necropsy:

-

Monitor animals daily for any adverse reactions to the treatment.

-